4-Benzyl-1-(Boc-amino-acetyl)-piperazine

説明

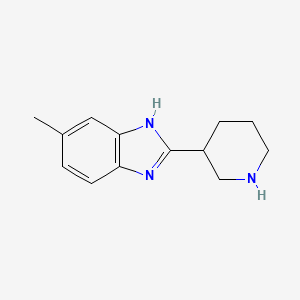

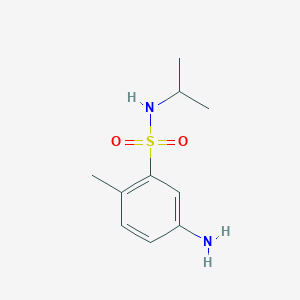

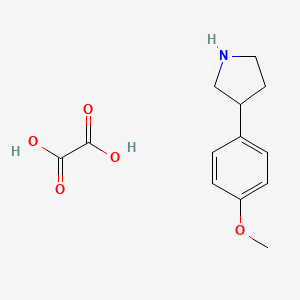

4-Benzyl-1-(Boc-amino-acetyl)-piperazine is a useful research compound. Its molecular formula is C18H27N3O3 and its molecular weight is 333.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Characterization

Synthesis Variations : A study explored the synthesis of a novel class of 4-acyl-1-[2-aryl-1-diazenyl]piperazines, including compounds like 4-benzoyl-1-[2-aryl-1-diazenyl]piperazines and t-butyl 4-[2-aryl-1-diazenyl]-1-piperazinecarboxylates. These series involved 4-Benzyl-1-(Boc-amino-acetyl)-piperazine in their synthesis processes (LittleVanessa Renee & VaughanKeith, 2014).

One-Pot Synthesis : An efficient one-pot synthesis methodology was developed for enantiomerically pure 3-substituted piperazines, using benzyl protected precursors like this compound. This process demonstrated utility for chiral drug synthesis (M. Jida & S. Ballet, 2018).

Spectroscopic and Computational Studies : Spectroscopic techniques (FT-IR, FT-Raman, NMR) and computational studies (HOMO-LUMO analysis, Molecular Electrostatic Potential) were used to characterize 1-Benzyl-4-(N-Boc-amino)piperidine, closely related to this compound. These studies provide insights into the structural and electronic properties of these compounds (S. Janani et al., 2020).

Biological Applications

Anticancer Properties : A study synthesized benzochromene derivatives using this compound as a catalyst. These compounds exhibited significant cytotoxic activities against cancer cell lines, specifically colon cancer treatment (Mina Hanifeh Ahagh et al., 2019).

Antibacterial Activities : Novel 1,4-Disubstituted Piperazines were synthesized and evaluated for their antibacterial properties. This research highlights the potential of piperazine derivatives in combating resistant bacterial strains, suggesting a role for this compound in such applications (S. Shroff et al., 2022).

Biofilm and MurB Inhibitors : Piperazine derivatives, including those related to this compound, were synthesized and studied for their role as bacterial biofilm and MurB enzyme inhibitors. These compounds showed significant efficacy against various bacterial strains, highlighting their potential as antimicrobial agents (Ahmed E. M. Mekky & S. Sanad, 2020).

特性

IUPAC Name |

tert-butyl N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O3/c1-18(2,3)24-17(23)19-13-16(22)21-11-9-20(10-12-21)14-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3,(H,19,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKFOEFYDUDKSJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)N1CCN(CC1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590448 | |

| Record name | tert-Butyl [2-(4-benzylpiperazin-1-yl)-2-oxoethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

671212-34-3 | |

| Record name | tert-Butyl [2-(4-benzylpiperazin-1-yl)-2-oxoethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。